molecular formula C25H22N2O4S B6011727 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-naphthalen-2-ylacetamide

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-naphthalen-2-ylacetamide

Cat. No.: B6011727
M. Wt: 446.5 g/mol
InChI Key: CCWNWQDEICILHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-naphthalen-2-ylacetamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

The synthesis of 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-naphthalen-2-ylacetamide typically involves the condensation of benzenesulfonyl chloride with 4-methoxyaniline, followed by the reaction with naphthalen-2-ylacetamide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-naphthalen-2-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-naphthalen-2-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antibacterial or anticancer effects .

Comparison with Similar Compounds

Similar compounds include other benzenesulfonamide derivatives, such as:

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-31-23-15-13-22(14-16-23)27(32(29,30)24-9-3-2-4-10-24)18-25(28)26-21-12-11-19-7-5-6-8-20(19)17-21/h2-17H,18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWNWQDEICILHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.